4-Chloro-3-hydroxy-2-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-hydroxy-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQHCSYVKLUTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597190 | |
| Record name | 4-Chloro-3-hydroxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147215-41-6 | |
| Record name | 4-Chloro-3-hydroxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of 4 Chloro 3 Hydroxy 2 Methylbenzoic Acid
Detailed experimental data on the chemical and physical properties of 4-Chloro-3-hydroxy-2-methylbenzoic acid are not extensively reported in scientific literature. The primary sources of information are chemical supplier databases, which provide the following basic identifiers.
| Property | Data |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| CAS Number | 147215-41-6 |
Note: This data is sourced from chemical supplier catalogs and has not been independently verified through dedicated research publications.
Synthesis and Manufacturing Processes
Specific, documented laboratory or industrial-scale synthesis methods for 4-Chloro-3-hydroxy-2-methylbenzoic acid are not described in the available scientific literature. However, the synthesis of polysubstituted benzoic acids, in general, follows established principles of organic chemistry. nih.govpressbooks.pub
Hypothetically, the synthesis of this compound could be approached through multi-step reaction sequences involving the introduction of the chloro, hydroxyl, and methyl substituents onto a benzoic acid precursor. The order of these reactions would be critical to ensure the correct regiochemistry (the specific placement of the substituents on the aromatic ring). Potential synthetic strategies could involve:
Oxidation of a substituted toluene (B28343): Starting with a correspondingly substituted toluene derivative and oxidizing the methyl group to a carboxylic acid.
Carboxylation of a substituted benzene (B151609): Introducing the carboxyl group onto a pre-functionalized benzene ring, for example, via a Grignard reaction followed by the addition of carbon dioxide. youtube.com
Modification of a pre-existing benzoic acid: Introducing the remaining substituents onto a simpler benzoic acid derivative through electrophilic aromatic substitution reactions like chlorination and subsequent functional group manipulations.
It must be emphasized that these are generalized strategies, and no specific, optimized protocol for the synthesis of this compound has been published.
Applications in Medicinal Chemistry and Drug Discovery
There is no available research in the public domain detailing the application of 4-Chloro-3-hydroxy-2-methylbenzoic acid in medicinal chemistry or drug discovery. While the broader class of chlorinated and hydroxylated benzoic acids has been explored for various biological activities, including antibacterial and antifungal properties, no such studies have been reported for this specific compound. chemicalbook.comresearchgate.net
Role in Materials Science and Polymer Chemistry
Similarly, the role of 4-Chloro-3-hydroxy-2-methylbenzoic acid in materials science and polymer chemistry is not documented in the scientific literature. The presence of a carboxylic acid and a hydroxyl group could theoretically allow it to be used as a monomer in polymerization reactions, but there is no evidence of this having been explored.
Environmental Studies and Ecological Impact
Strategies for Carbon-Carbon Bond Formation and Aromatic Substitution
The core structure of this compound can be assembled through a combination of aromatic substitution and carbon-carbon bond formation reactions. A plausible and efficient synthetic strategy commences with a pre-functionalized aromatic compound, where the existing substituents direct the incoming groups to the desired positions.
A key carbon-carbon bond formation in the synthesis of benzoic acids from phenols is the Kolbe-Schmitt reaction . wikipedia.orgnumberanalytics.com This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. wikipedia.org The position of carboxylation (ortho or para to the hydroxyl group) can be influenced by the reaction conditions and the nature of the counter-ion. wikipedia.org
Electrophilic aromatic substitution reactions are fundamental to introducing the chloro and hydroxyl groups onto the aromatic ring. The directing effects of the substituents already present on the ring guide the regioselectivity of these reactions. For instance, hydroxyl and methyl groups are ortho-, para-directing and activating, while a chloro group is ortho-, para-directing but deactivating. The carboxylic acid group is a meta-directing and deactivating group.
Regioselective Introduction of Chloro and Hydroxyl Groups
A logical synthetic approach for this compound starts with a molecule that already contains some of the required substituents in the correct relative positions. 4-Chloro-3-methylphenol (B1668792) is a suitable starting material for this purpose. sigmaaldrich.commerckmillipore.com
The crucial step of introducing the carboxyl group at the C2 position, ortho to the hydroxyl group and the methyl group, can be achieved via the Kolbe-Schmitt reaction. In this reaction, the sodium salt of 4-chloro-3-methylphenol (sodium 4-chloro-3-methylphenoxide) is heated under a high pressure of carbon dioxide. The hydroxyl group strongly directs the carboxylation to the ortho position.
Proposed Synthesis via Kolbe-Schmitt Reaction:
Formation of the Phenoxide: 4-Chloro-3-methylphenol is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.
Carboxylation: The sodium phenoxide is then subjected to carboxylation with carbon dioxide under elevated temperature and pressure.
Acidification: The resulting sodium salt of the carboxylic acid is acidified to yield this compound.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-Chloro-3-methylphenol | NaOH | Sodium 4-chloro-3-methylphenoxide |
| 2 | Sodium 4-chloro-3-methylphenoxide | 1. CO2, high pressure, heat; 2. H+ | This compound |
Carboxylation and Methylation Techniques
As detailed in the previous section, the Kolbe-Schmitt reaction is the primary carboxylation technique for this synthetic route. wikipedia.orgnumberanalytics.com The reaction conditions, particularly temperature and the choice of alkali metal hydroxide, can influence the regioselectivity of the carboxylation. wikipedia.org Generally, with sodium phenoxides, ortho-carboxylation is favored at lower temperatures, while para-carboxylation can become more significant at higher temperatures.
While the proposed synthesis starts with a methylated precursor, it is worth noting that methylation techniques for hydroxybenzoic acids are also established. These typically involve the use of a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
Derivatization Pathways and Functional Group Interconversions
The carboxylic acid and phenolic hydroxyl groups of this compound are amenable to a variety of derivatization reactions, allowing for the synthesis of a diverse range of compounds with potentially altered chemical and biological properties.
Esterification and Amidation Reactions
Esterification: The carboxylic acid group can be readily converted to an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com Alternatively, for a more reactive approach, the carboxylic acid can first be converted to its acid chloride. This is achieved by reacting this compound with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting 4-chloro-3-hydroxy-2-methylbenzoyl chloride is a highly reactive intermediate that readily reacts with alcohols to form esters, even without a catalyst. google.com
| Reaction | Reactant | Reagents/Conditions | Product Type |
| Fischer Esterification | This compound | Alcohol (e.g., Methanol), H₂SO₄, heat | Methyl 4-chloro-3-hydroxy-2-methylbenzoate |
| Acyl Chloride Formation | This compound | SOCl₂, cat. DMF | 4-Chloro-3-hydroxy-2-methylbenzoyl chloride |
| Esterification via Acyl Chloride | 4-Chloro-3-hydroxy-2-methylbenzoyl chloride | Alcohol (e.g., Ethanol) | Ethyl 4-chloro-3-hydroxy-2-methylbenzoate |
Amidation: Similar to esterification, amides can be prepared directly from the carboxylic acid by heating with an amine, though this often requires high temperatures. A more common and efficient method involves the reaction of the corresponding acyl chloride with a primary or secondary amine. rsc.org This reaction is typically rapid and proceeds at room temperature. The use of a base, such as pyridine (B92270) or triethylamine, may be employed to neutralize the HCl byproduct.
| Reaction | Reactant | Reagents/Conditions | Product Type |
| Amidation via Acyl Chloride | 4-Chloro-3-hydroxy-2-methylbenzoyl chloride | Amine (e.g., Aniline) | N-Phenyl-4-chloro-3-hydroxy-2-methylbenzamide |
Formation of Metal Complexes and Schiff Bases
Metal Complexes: The presence of both a carboxylic acid and a phenolic hydroxyl group makes this compound an excellent ligand for the formation of metal complexes. These functional groups can deprotonate to form carboxylate and phenoxide anions, which can then coordinate to a central metal ion. The synthesis of such complexes typically involves reacting the benzoic acid derivative with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, often with the addition of a base to facilitate deprotonation. ynu.edu.cnnih.govresearchgate.netresearchgate.net A wide variety of transition metals can be used to form stable coordination compounds. nih.govsphinxsai.com
Schiff Bases: Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. To form a Schiff base from this compound, it would first need to be converted to an amino derivative. For example, nitration of the aromatic ring followed by reduction of the nitro group to an amine would provide the necessary primary amino group. This amino-substituted benzoic acid could then be reacted with an aldehyde or ketone, often in an alcoholic solvent with acid catalysis, to form the corresponding Schiff base. sphinxsai.comnih.govindexcopernicus.combiointerfaceresearch.com
Synthesis of Hydrazide and Pyrrole (B145914) Derivatives
Hydrazide Derivatives: The synthesis of hydrazides from carboxylic acids is a well-established transformation. The most direct route involves the reaction of the corresponding ester (e.g., methyl 4-chloro-3-hydroxy-2-methylbenzoate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent such as ethanol, typically with heating. Alternatively, the acyl chloride can be reacted with hydrazine to form the hydrazide. These hydrazides are versatile intermediates and can be further reacted with aldehydes and ketones to form hydrazones, another class of Schiff bases. researchgate.netorganic-chemistry.org
| Reaction | Reactant | Reagents/Conditions | Product |
| Hydrazide Formation | Methyl 4-chloro-3-hydroxy-2-methylbenzoate | N₂H₄·H₂O, Ethanol, heat | 4-Chloro-3-hydroxy-2-methylbenzohydrazide |
Pyrrole Derivatives: The synthesis of pyrrole derivatives from a benzoic acid precursor is a more complex transformation that requires several steps. One classical method for pyrrole synthesis is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. alfa-chemistry.comrgmcet.edu.inwikipedia.orgresearchgate.netnih.gov To utilize this method, this compound would first need to be converted into a 1,4-dicarbonyl compound. Another approach involves the acylation of a pyrrole ring with the benzoic acid derivative. For this, the carboxylic acid can be activated, for example, with trifluoroacetic anhydride, and then reacted with a pyrrole to introduce the 4-chloro-3-hydroxy-2-methylbenzoyl group onto the pyrrole ring. acs.orgacs.org
Structural Modifications and Analog Generation
The structural framework of this compound allows for a variety of modifications to generate a library of analogs. These modifications can be broadly categorized into reactions involving the carboxylic acid moiety, the phenolic hydroxyl group, and the aromatic ring.
Modifications of the Carboxylic Acid Group:
The carboxylic acid group is a primary site for structural modification, often to modulate acidity and improve pharmacokinetic properties.
Esterification: Conversion of the carboxylic acid to an ester is a common strategy. This can be achieved through Fischer esterification, reacting the parent compound with an alcohol in the presence of an acid catalyst. A range of alcohols (aliphatic, aromatic, etc.) can be used to generate a diverse set of ester analogs. This modification typically increases lipophilicity.
Amidation: The formation of amides is another key transformation. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Modern coupling reagents can also facilitate direct amidation. acs.org This introduces a hydrogen bond donor/acceptor group, which can be critical for biological activity.
Modifications of the Hydroxyl Group:
The phenolic hydroxyl group is also a versatile handle for introducing structural diversity.
O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base can convert the hydroxyl group into an ether. This modification removes the acidic proton of the hydroxyl group and increases lipophilicity. A patent for the synthesis of the related 3-hydroxy-2-methylbenzoic acid describes the use of benzyl (B1604629) chloride for protection of a hydroxyl group, a strategy that could be applied here. google.com
O-Acylation (Esterification): The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters. This can be useful for creating prodrugs that are hydrolyzed in vivo to release the active parent compound. For instance, acetylation of the hydroxyl group of 3-hydroxy-2-methylbenzoic acid is a noted optional step in a patented synthetic process. google.com
Modifications of the Aromatic Ring:
While generally more challenging than modifying the functional groups, alterations to the aromatic ring can also be envisioned.
Electrophilic Aromatic Substitution: The existing substituents on the benzene (B151609) ring will direct any further electrophilic substitution. The precise location of further functionalization would depend on the activating/deactivating and directing effects of the chloro, hydroxyl, and methyl groups. For example, nitration or sulfonation could potentially introduce new functional groups on the ring, as has been demonstrated with the related 4-chloro-2-methylbenzoic acid, which can be nitrated to form 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester.
The systematic application of these modifications would lead to the generation of a library of analogs of this compound. The resulting compounds could then be screened for various biological activities, a common practice in drug discovery and development. The table below summarizes the potential structural modifications.
| Functional Group | Reaction Type | Potential Reagents | Resulting Analog Class |
| Carboxylic Acid | Esterification | Alcohols (e.g., Methanol, Ethanol) | Esters |
| Carboxylic Acid | Amidation | Amines (e.g., Alkylamines, Arylamines) | Amides |
| Hydroxyl Group | O-Alkylation | Alkyl halides (e.g., Methyl iodide, Benzyl chloride) | Ethers |
| Hydroxyl Group | O-Acylation | Acyl halides/anhydrides (e.g., Acetyl chloride) | Esters |
| Aromatic Ring | Electrophilic Substitution | Nitrating agents, Sulfonating agents | Substituted Aromatic Analogs |
Quantum Mechanical Approaches
Quantum mechanical methods are fundamental to computational chemistry, offering high-accuracy predictions of molecular properties by solving approximations of the Schrödinger equation. These approaches are broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization and electronic property analysis.
For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation (geometry optimization). rasayanjournal.co.in This process calculates key structural parameters. For example, studies on the similar compound 4-hydroxy-3-methylbenzoic acid have used DFT to determine bond lengths and angles, revealing how different substituent groups influence the geometry of the benzene ring. rasayanjournal.co.in Such calculations would reveal potential distortions in the ring caused by steric repulsion between the carboxylic acid, methyl, and hydroxyl groups.
Furthermore, DFT is used to analyze the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. rasayanjournal.co.in Theoretical studies on various substituted benzoic acids have successfully used DFT to correlate electronic properties with experimental observations like gas-phase acidity. mdpi.comnih.gov
Table 1: Example of DFT-Calculated Geometrical Parameters for an Analogous Benzoic Acid Derivative (4-hydroxy-3-methylbenzoic acid) This table illustrates the type of data obtained from DFT geometry optimization. Data is for a structurally similar compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2–C1 | 1.402 Å |
| Bond Length | C4–C3 | 1.407 Å |
| Bond Angle | C2–C1–C6 | 119.13° |
| Bond Angle | C2–C3–C4 | 117.51° |
| Bond Angle | C3–C4–C5 | 121.28° |
Data sourced from a study on 4-hydroxy-3-methylbenzoic acid. rasayanjournal.co.in
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be more computationally intensive than DFT but are often used for high-accuracy calculations of specific molecular properties.
For this compound, ab initio calculations could be used to precisely compute properties like the acid dissociation constant (pKa). Studies on other hydroxybenzoic acids have utilized ab initio methods to investigate their thermodynamic stabilities in both the gas phase and in aqueous solution, leading to accurate pKa predictions. acs.org These methods are also employed to interpret experimental data, such as core-level photoemission spectra, by calculating the binding energies of core electrons, which helps in assigning spectral features to specific atoms within the molecule. ju.edu.jo
Molecular Simulation Techniques
While quantum mechanics excels at describing the properties of single molecules or small clusters, molecular simulation techniques are used to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.
Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This technique allows researchers to observe how a molecule like this compound explores different shapes (conformations) and how it interacts with solvent molecules.
An MD simulation would reveal the flexibility of the carboxylic acid and hydroxyl groups, showing their preferred orientations and the dynamics of intramolecular hydrogen bonding. Studies on other benzoic acid derivatives have used MD simulations to understand how they self-associate in different solvents, identifying the prevalence of hydrogen-bonded dimers or π-π stacked arrangements. ucl.ac.uk This information is critical for understanding solubility and crystallization behavior. For the target molecule, MD could predict its structural assembly and hydration in an aqueous buffer, which is crucial for its behavior in a biological context. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. laurinpublishers.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.
For this compound, docking studies would be performed to predict its binding affinity and interaction mode with various biological targets. Researchers have successfully used this approach to investigate other benzoic acid derivatives as potential inhibitors for enzymes like SARS-CoV-2 main protease and urease. nih.govsemanticscholar.org The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. The analysis also identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
Table 2: Illustrative Molecular Docking Results for Benzoic Acid Derivatives Against a Protein Target This table provides a representative example of data generated from a molecular docking study.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Benzoic Acid Derivative A | SARS-CoV-2 Main Protease | -6.5 | HIS41, CYS145 |
| Benzoic Acid Derivative B | Urease (PDB: 4H9M) | -7.8 | HIS136, GLY277 |
| This compound | Hypothetical Target X | To be determined | To be determined |
Data is illustrative and based on findings for various benzoic acid derivatives. nih.govsemanticscholar.org
Prediction of Physicochemical and Spectroscopic Parameters
Computational methods are frequently used to predict physicochemical properties and spectroscopic signatures, which can aid in the identification and characterization of new compounds.
Quantitative Structure-Property Relationship (QSPR) models and DFT calculations can be used to predict properties like aqueous solubility and pKa. researchgate.netresearchgate.net For substituted benzoic acids, computational approaches have shown a strong correlation between calculated electronic descriptors and experimentally determined acidity constants. researchgate.net
DFT is also a powerful tool for predicting vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for approximations in the computational method and show good agreement with experimental data. rasayanjournal.co.in This analysis allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as O-H stretching, C=O stretching, and C-Cl stretching. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.
Table 3: Example Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Benzoic Acid Derivative This table demonstrates the correlation between theoretical and experimental spectroscopic data.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3285 | 3290 | Carboxylic Acid OH |
| C=O Stretch | 1692 | 1705 | Carboxylic Acid C=O |
| C-O Stretch | 1315 | 1320 | Carboxylic Acid C-O |
| Ring C-C Stretch | 1605 | 1610 | Aromatic Ring |
Frequencies are representative values for a substituted benzoic acid and are based on data from similar compounds. rasayanjournal.co.in
Vibrational Frequency Analysis
Vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods, is a cornerstone of computational chemistry for characterizing molecular structures. This analysis predicts the infrared (IR) and Raman spectra of a molecule. For this compound, this would involve calculating the frequencies of fundamental vibrational modes associated with its functional groups: the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, C-Cl stretching, C-H stretching of the methyl group and aromatic ring, and various bending and deformation modes. A comparison between calculated and experimentally obtained spectra would allow for a precise assignment of the observed vibrational bands. However, no such specific theoretical or experimental spectral data for this compound is currently available in the literature.
Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of computational methods, often utilizing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predictions are valuable for confirming molecular structure by comparing them to experimental NMR data. A search of the literature did not yield any studies that have performed or reported these theoretical predictions for this specific molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution of a molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the hydroxyl and carboxyl groups, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen atoms. This analysis is crucial for understanding intermolecular interactions and predicting chemical reactivity. Specific MEP analysis for this compound has not been reported.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A small gap suggests high reactivity. For this compound, FMO analysis would provide insights into its chemical behavior and electronic transitions. To date, no studies have published the calculated HOMO, LUMO, or energy gap values for this molecule.
Exploration of Electronic and Optical Properties
Computational methods are also employed to investigate the electronic and optical characteristics of molecules, which are essential for applications in materials science and optoelectronics.
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) properties describe a material's response to intense electromagnetic fields, such as those from lasers. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation. Molecules with significant NLO properties are of interest for optical technologies. Computational prediction of the hyperpolarizability of this compound would be necessary to assess its potential as an NLO material. This information is currently unavailable.
Enzyme Inhibition and Modulation
The ability of small molecules to modulate the activity of enzymes is a fundamental principle in drug discovery. Research into the enzymatic interactions of this compound and its analogs has explored their potential as inhibitors of several key enzyme targets.
Inhibition of Lipoxygenase Enzymes
Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. As such, they are attractive targets for the development of anti-inflammatory drugs. While specific studies on the lipoxygenase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of hydroxylated and chlorinated benzoic acid derivatives has been a subject of interest in this area. The structural features of a chlorine atom, a hydroxyl group, and a methyl group on the benzoic acid scaffold suggest the potential for interaction with the active site of lipoxygenase enzymes. However, dedicated research is required to elucidate the specific inhibitory profile and mechanism of action of this compound against this enzyme family.
Interactions with Proteostasis Network Modulators (e.g., Cathepsins, Proteasome)
The proteostasis network is responsible for maintaining protein homeostasis within the cell and includes complex machinery such as cathepsins and the proteasome. Dysregulation of this network is implicated in a variety of diseases, making its components viable therapeutic targets. Currently, there is a lack of specific research investigating the direct interactions of this compound or its close analogs with proteostasis network modulators like cathepsins and the proteasome. Future studies in this area would be necessary to determine if this class of compounds has any significant activity in modulating these critical cellular pathways.
Potential for Other Enzyme Target Interactions (e.g., 11β-Hydroxysteroid Dehydrogenase 1)
11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) is an enzyme that plays a key role in regulating the levels of active glucocorticoids, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. The potential for this compound and its analogs to interact with 11β-HSD1 has not been specifically reported in the scientific literature. While various classes of molecules have been investigated as 11β-HSD1 inhibitors, the activity of substituted chlorobenzoic acids in this context remains an open area for research.
Antimicrobial Research
The rise of antimicrobial resistance has necessitated the search for new chemical entities with antibacterial and antifungal properties. Derivatives of chlorobenzoic acid have been a subject of investigation for their potential antimicrobial activities.
In Vitro Studies on Bacterial Strains (Gram-positive and Gram-negative)
Several studies have explored the antibacterial potential of various substituted chlorobenzoic acid derivatives against a range of bacterial pathogens. For instance, research on 2-chlorobenzoic acid derivatives has indicated that these compounds can exhibit significant antibacterial activity. In one study, Schiff's bases of 2-chlorobenzoic acid were found to be more potent than its esters, with one derivative showing notable activity against the Gram-negative bacterium Escherichia coli. nih.gov
Another study focused on 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which share some structural similarities with the subject compound. Certain derivatives in this series demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.govscispace.com The minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio for most of these active compounds was ≤4, indicating a bactericidal effect. scispace.com
Furthermore, novel derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited moderate activity against Gram-positive bacterial strains. mdpi.comnih.gov These findings suggest that the chlorinated benzoic acid scaffold is a promising starting point for the development of new antibacterial agents.
Interactive Data Table: Antibacterial Activity of Selected Chlorobenzoic Acid Analogs
| Compound Class | Bacterial Strain | Activity | Reference |
| 2-Chlorobenzoic acid derivatives | Escherichia coli (Gram-negative) | Potent | nih.gov |
| 4- and 5-Chloro-2-hydroxybenzamide derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) (Gram-positive) | Bactericidal | nih.govscispace.com |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive strains | Moderate | mdpi.comnih.gov |
In Vitro Studies on Fungal Strains
The antifungal activity of benzoic acid derivatives has also been an area of active research. Studies on various substituted benzoic acids have shown their potential to inhibit the growth of pathogenic fungi. For example, derivatives of 2-chlorobenzoic acid have been evaluated against fungal strains such as Candida albicans and Aspergillus niger. nih.gov
Research into other benzoic acid derivatives has identified them as inhibitors of fungal-specific enzymes like CYP53, which is essential for fungal survival. nih.gov This suggests a potential mechanism of action for their antifungal effects. While direct studies on this compound are not available, the existing literature on related compounds indicates that this chemical class warrants further investigation for its antifungal properties. For instance, some 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have shown activity against Candida albicans. mdpi.comnih.gov
Interactive Data Table: Antifungal Activity of Selected Chlorobenzoic Acid Analogs
| Compound Class | Fungal Strain | Activity | Reference |
| 2-Chlorobenzoic acid derivatives | Candida albicans, Aspergillus niger | Evaluated | nih.gov |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Candida albicans | Active | mdpi.comnih.gov |
| Benzoic acid derivatives | Various pathogenic fungi | Inhibitory | nih.gov |
Antiproliferative and Cytotoxic Effects in Cell Culture Models
The antiproliferative and cytotoxic effects of substituted benzoic acid derivatives, a class of compounds to which this compound belongs, have been investigated in various human cancer cell lines. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides significant insights into their potential anticancer activities.
Evaluation in Human Cancer Cell Lines
Research into benzoic acid derivatives has demonstrated their potential to inhibit the growth of a range of cancer cells. For instance, dihydroxybenzoic acid (DHBA) has been shown to retard the growth of cervical (HeLa) and colorectal (HCT-116 and HCT-15) carcinoma cells. nih.gov This inhibition is often dose-dependent, with higher concentrations of the compounds leading to greater reductions in cell viability. researchgate.net
In a study involving copper(II) complexes with 4-chloro-3-nitrobenzoic acid, a close structural analog to the subject compound, significant antiproliferative effects were observed against human lung (A549), cervical (HeLa), and liver (HepG2) cancer cell lines. mdpi.com One of the complexes, [Cu(ncba)4(phen)], demonstrated greater antitumor efficacy than the commonly used chemotherapy drug cisplatin (B142131) in these cell lines. mdpi.com The cytotoxic effects were found to be both dose- and time-dependent. mdpi.com
Another related compound, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester, has also shown antiproliferative activity against HeLa cells. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for derivatives of this compound were found to be in the micromolar range, indicating potent activity. researchgate.net
The following table summarizes the cytotoxic effects of some benzoic acid derivatives against various human cancer cell lines, providing a comparative perspective on their potential efficacy.
| Compound/Analog | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Dihydroxybenzoic acid (DHBA) | HeLa, HCT-116, HCT-15 | Growth retardation | nih.gov |
| Copper(II) complex with 4-chloro-3-nitrobenzoic acid | A549, HeLa, HepG2 | Significant antiproliferative effects | mdpi.com |
| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester derivatives | HeLa | Potent antiproliferative activity (micromolar IC50 values) | researchgate.net |
Cellular Mechanisms of Action (e.g., DNA Binding, Cell Cycle Arrest, Apoptosis Induction)
The anticancer activity of benzoic acid derivatives is often attributed to their ability to interfere with key cellular processes that are critical for cancer cell survival and proliferation. These mechanisms include binding to DNA, inducing cell cycle arrest, and triggering programmed cell death, or apoptosis.
DNA Binding: Some metal complexes of substituted benzoic acids have been shown to interact with DNA. For example, copper(II) complexes of 4-chloro-3-nitrobenzoic acid were found to bind to calf thymus DNA (CT-DNA) through intercalation. mdpi.com This mode of binding, where the compound inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, ultimately leading to cell death. The strength of this DNA binding has been correlated with the cytotoxic activity of the complexes. mdpi.com
Cell Cycle Arrest: Benzoic acid derivatives can also exert their antiproliferative effects by halting the progression of the cell cycle. Dihydroxybenzoic acid (DHBA) has been observed to cause cell cycle arrest at the G2/M phase in cancer cells. nih.gov Similarly, copper(II) complexes of 4-chloro-3-nitrobenzoic acid induced G0/G1 phase arrest in HepG2 cells. mdpi.com By arresting the cell cycle at these checkpoints, the compounds prevent cancer cells from dividing and proliferating.
Apoptosis Induction: A crucial mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis. Benzoic acid derivatives have been shown to trigger this process. DHBA, for instance, induces apoptosis in colon cancer cells by increasing the levels of reactive oxygen species (ROS) and activating caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov The copper(II) complexes of 4-chloro-3-nitrobenzoic acid also induce apoptosis, which was confirmed by flow cytometry analysis showing an increased population of apoptotic cells after treatment. mdpi.com This apoptotic induction was associated with the regulation of the Bcl-2 protein family, which plays a critical role in controlling cell death. mdpi.com
Structure-Activity Relationship (SAR) and Pharmacophore Modeling
The biological activity of benzoic acid derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the benzene ring. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective anticancer agents.
Elucidation of Key Structural Features for Bioactivity
Studies on various benzoic acid analogs have highlighted several structural features that are important for their bioactivity. The presence of hydroxyl groups, for example, is often associated with enhanced anticancer and antioxidant properties. nih.gov In the case of dihydroxybenzoic acid, the number and position of the hydroxyl groups were found to be critical for its ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in gene expression and cancer development. nih.gov
For derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid, the presence of a free hydroxyl group at a specific position was found to be a common feature among the most active compounds. researchgate.net This suggests that this hydroxyl group may be involved in crucial interactions with the biological target.
Role of Halogen, Hydroxyl, and Methyl Substituents in Biological Interactions
The specific substituents on the benzoic acid ring, such as halogen, hydroxyl, and methyl groups, play a significant role in modulating the biological activity of the compound.
Halogen Substituents: The presence of a halogen atom, such as chlorine, can significantly influence the electronic properties and lipophilicity of the molecule. This, in turn, can affect its ability to cross cell membranes and interact with target proteins. In the case of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid derivatives, the chloro group at the para position of the phenyl ring was a consistent feature in compounds with potent antiproliferative activity. researchgate.net
Hydroxyl Substituents: As mentioned earlier, hydroxyl groups are key determinants of the biological activity of many benzoic acid derivatives. They can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the active sites of target enzymes or receptors. The enhanced HDAC inhibitory activity of dihydroxybenzoic acid compared to monohydroxylated derivatives underscores the importance of the number and placement of these groups. nih.gov
Microbial Degradation Pathways
The environmental persistence of chlorobenzoic acids (CBAs), including compounds like this compound, is largely determined by the ability of microorganisms to use them as growth substrates or to transform them co-metabolically. Bacteria, in particular, have evolved diverse catabolic pathways to mineralize these chlorinated aromatic compounds under both aerobic and anaerobic conditions. The specific pathway utilized depends on the microbial species, the structure of the CBA, and the prevailing environmental conditions. jbarbiomed.com
Aerobic Degradation Mechanisms (e.g., Catechol, Protocatechuate, Gentisate Pathways)
Under aerobic conditions, the microbial degradation of CBAs is typically initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of (chloro)catechols. These central intermediates are then funneled into common metabolic routes like the catechol, protocatechuate, or gentisate pathways for ring cleavage and subsequent entry into the tricarboxylic acid (TCA) cycle. jbarbiomed.com
Catechol Pathways: The most common route for CBA degradation involves the formation of chlorocatechols. nih.gov For example, 3-chlorobenzoate (B1228886) can be converted by chlorobenzoate 1,2-dioxygenase to 3-chlorocatechol (B1204754) or 4-chlorocatechol (B124253). researchgate.netresearchgate.net These intermediates are then cleaved by chlorocatechol 1,2-dioxygenase in the modified ortho-cleavage pathway. nih.govasm.org While effective, the accumulation of these chlorocatechol intermediates can sometimes be toxic to the microorganisms. nih.gov Some bacteria have evolved catechol 2,3-dioxygenases (a meta-cleavage enzyme) that are resistant to inactivation by the reactive acylchlorides formed from 3-chlorocatechol, allowing for productive degradation via the meta-cleavage pathway. nih.gov
Protocatechuate Pathway: An alternative strategy, which avoids the formation of potentially toxic chlorocatechols, involves an initial dehalogenation step. In the degradation of 4-chlorobenzoic acid (4-CBA) by certain bacteria like Arthrobacter sp. and Cupriavidus sp., the first step is a hydrolytic dehalogenation that yields 4-hydroxybenzoic acid. nih.govnih.gov This intermediate is then hydroxylated to form protocatechuic acid (protocatechuate), which is subsequently metabolized through the β-ketoadipate pathway following ring cleavage by protocatechuate 3,4-dioxygenase. researchgate.netnih.govnih.gov
Gentisate Pathway: Some bacteria have been predicted to metabolize 3-chlorobenzoate via a gentisate pathway, especially under low oxygen conditions. researchgate.net This route involves intermediates such as 3-hydroxybenzoate or 4-hydroxybenzoate, which are then converted to gentisate (2,5-dihydroxybenzoic acid). researchgate.net Gentisate is then cleaved by gentisate 1,2-dioxygenase before entering central metabolism. The initial enzymes responsible for converting 3-CBA to the hydroxybenzoate precursors in this pathway have not yet been fully identified. researchgate.net
While no specific studies on the aerobic degradation of this compound were identified, its degradation would likely proceed through one of these established pathways, dictated by the enzymatic machinery of the degrading microorganisms. The existing hydroxyl and methyl groups would influence the initial enzymatic attack and the subsequent intermediates formed.
Table 1: Aerobic Degradation Pathways of Selected Chlorobenzoic Acids
| Compound | Degrading Organism (Example) | Initial Step | Key Intermediate | Cleavage Pathway |
|---|---|---|---|---|
| 2-Chlorobenzoic acid | Aeromonas hydrophila | Dioxygenation | 3-Chlorocatechol | ortho-cleavage |
| 3-Chlorobenzoic acid | Pseudomonas sp. B13 | Dioxygenation | 3-Chlorocatechol, 4-Chlorocatechol | ortho-cleavage |
| 4-Chlorobenzoic acid | Cupriavidus sp. SK-3 | Hydrolytic Dehalogenation | 4-Hydroxybenzoic acid, Protocatechuic acid | β-ketoadipate |
Anaerobic Biotransformation Routes
In the absence of oxygen, the primary mechanism for initiating the breakdown of CBAs is reductive dehalogenation. jbarbiomed.comresearchgate.net This process involves the removal of chlorine atoms from the aromatic ring, with electrons being supplied by an electron donor like hydrogen. nih.gov This initial step is crucial as it detoxifies the compound and produces a non-chlorinated benzoate (B1203000) molecule, which is more amenable to subsequent anaerobic degradation. researchgate.netnih.gov
For instance, the bacterium Desulfomonile tiedjei is known to reductively dehalogenate 3-chlorobenzoate to benzoate, a process from which it gains energy for growth. researchgate.netnih.gov Anaerobic consortia have also been shown to dehalogenate various CBAs. A study on 2-chlorobenzoate-degrading consortia found they could also dehalogenate 2-chloro-5-hydroxybenzoate to 3-hydroxybenzoate, demonstrating specificity for the ortho position. nih.gov
Once benzoate or a substituted benzoate is formed, the aromatic ring is reduced and then cleaved. Two main pathways for the anaerobic degradation of benzoate have been described: one is initiated by the reduction of the aromatic ring, followed by reactions similar to the β-oxidation of fatty acids, while the other involves the activation of benzoate to benzoyl-CoA, which is then degraded to acetyl-CoA. researchgate.net Ultimately, under methanogenic conditions, the molecule is completely mineralized to methane (B114726) and carbon dioxide. researchgate.netresearchgate.net
The anaerobic biotransformation of this compound would likely begin with reductive dechlorination. The position of chlorine removal would depend on the specificity of the dehalogenase enzymes present in the microbial community. The resulting hydroxy-methylbenzoic acid would then undergo ring reduction and cleavage. The presence of hydroxyl and methyl groups can influence the rate and feasibility of this process; for example, the presence of a para-hydroxyl group has been shown to inhibit the rate of reductive dechlorination of 3-chlorobenzoate analogs. nih.gov
Enzymatic Systems Involved in Dehalogenation and Ring Cleavage
The biotransformation of chlorobenzoic acids is mediated by specific enzymes that catalyze the key steps of dehalogenation and aromatic ring cleavage. The type and specificity of these enzymes are critical determinants of a microorganism's ability to degrade a particular CBA.
Dioxygenase Enzymes and Their Specificities
In aerobic pathways, the initial attack on the aromatic ring is often catalyzed by Rieske non-heme iron oxygenases, commonly known as dioxygenases. normalesup.org These multi-component enzyme systems incorporate both atoms of molecular oxygen into the substrate.
Benzoate and Toluate Dioxygenases: Enzymes like benzoate 1,2-dioxygenase and toluate dioxygenase can act on some CBAs. For instance, the degradation of 3-CBA can be initiated by a benzoate-1,2-dioxygenase. researchgate.net However, these enzymes often have a narrow substrate specificity. The benzoate 1,2-dioxygenase from Rhodococcus opacus 1CP can act on 3-CBA but not on 2-CBA or 4-CBA. nih.gov
Chlorobenzoate Dioxygenases: Many bacteria that efficiently degrade CBAs possess specialized chlorobenzoate dioxygenases. The chlorobenzoate 1,2-dioxygenase (CbeABC) from Burkholderia sp. NK8 can transform 2-CBA, 3-CBA, and 4-CBA. researchgate.net The regiospecificity of these enzymes is not always absolute; the NK8 dioxygenase converts 2-CBA to both catechol and 3-chlorocatechol, and 3-CBA to both 4-chlorocatechol and 3-chlorocatechol. researchgate.net The substitution pattern on the ring significantly influences the site of dioxygenation. nih.gov
Chlorocatechol Dioxygenases: Following the formation of chlorocatechols, ring cleavage is performed by another set of dioxygenases. Chlorocatechol 1,2-dioxygenases (intradiol cleavage) are common in the modified ortho pathway. asm.org Less common are chlorocatechol 2,3-dioxygenases (extradiol cleavage), as the resulting acylhalide intermediates can inactivate the enzyme. nih.gov However, some robust chlorocatechol 2,3-dioxygenases have been identified, such as in Pseudomonas putida GJ31, which productively converts 3-chlorocatechol to 2-hydroxymuconate. nih.gov
The degradation of a polysubstituted compound like this compound would require dioxygenases capable of accommodating its specific substitution pattern. The existing substituents would sterically and electronically influence binding to the enzyme's active site and the subsequent regiospecificity of the attack. normalesup.orgnih.gov
Table 2: Substrate Specificity of Selected Dioxygenase Enzymes
| Enzyme | Source Organism | Substrates Transformed | Products |
|---|---|---|---|
| Chlorobenzoate 1,2-Dioxygenase (CbeABC) | Burkholderia sp. NK8 | 2-CBA, 3-CBA, 4-CBA, Benzoate | Catechol, 3-Chlorocatechol, 4-Chlorocatechol |
| Benzoate 1,2-Dioxygenase | Rhodococcus opacus 1CP | 3-CBA, Benzoate | 3-Chlorocatechol, Catechol |
| Chlorocatechol 2,3-Dioxygenase | Pseudomonas putida GJ31 | 3-Chlorocatechol, 4-Chlorocatechol, Catechol | 2-Hydroxymuconate |
| 4-CBA Dehalogenase | Arthrobacter sp. TM-1 | 4-CBA, 4-FBA, 4-BBA | 4-Hydroxybenzoic acid |
Dehalogenase Activities
Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a critical step in the degradation of many chlorinated pollutants. They can function either aerobically or anaerobically.
Hydrolytic Dehalogenases: Under aerobic conditions, some bacteria initiate CBA degradation by hydrolytically removing the chlorine atom, replacing it with a hydroxyl group. The dehalogenase from Arthrobacter sp. strain TM-1, which degrades 4-CBA, is a well-studied example. nih.govresearchgate.net This enzyme acts on 4-chloro-, 4-fluoro-, and 4-bromobenzoate (B14158574) but not on other chlorinated benzoates, indicating a high degree of specificity for the para-substituted halogen. nih.gov This hydrolytic activity is often inhibited by oxygen. nih.govresearchgate.net
Reductive Dehalogenases: Under anaerobic conditions, reductive dehalogenases catalyze the removal of chlorine substituents, using electrons from a donor. This is a key step in a process known as dehalorespiration. nih.gov The specificity of these enzymes varies. For example, anaerobic consortia degrading 2-chlorobenzoate (B514982) were found to dehalogenate other compounds with chlorine at the ortho position, such as 2,6-dichlorobenzoate (B1236402) and 2,4-dichlorobenzoate (B1228512), but not those with chlorine only at the meta or para positions. nih.gov The electronic properties of other substituents on the ring can significantly impact the dehalogenation rate. nih.gov
Factors Influencing Environmental Degradation
The rate and extent of the biotransformation of chlorobenzoic acids in the environment are controlled by a complex interplay of physical, chemical, and biological factors.
Oxygen Availability: The presence or absence of oxygen is a primary determinant of the degradation pathway. Aerobic pathways generally lead to faster and more complete mineralization, while anaerobic degradation proceeds at a slower rate but is crucial in anoxic environments like sediments and deep aquifers. jbarbiomed.comresearchgate.net
Substrate Concentration: The concentration of the CBA can affect its degradation. While a certain concentration is required to induce the necessary enzymes, high concentrations can be toxic and inhibitory to microbial growth and enzymatic activity. jbarbiomed.comjbarbiomed.com
pH and Temperature: Microbial growth and enzyme activity are optimal within specific pH and temperature ranges. For example, the dehalogenase activity of an Arthrobacter sp. showed an optimum pH of 6.8 and an optimum temperature of 20°C. nih.govresearchgate.net Deviations from these optimal conditions can significantly slow down degradation rates. jbarbiomed.com
Nutrient Availability: The presence of other carbon and nitrogen sources can influence CBA degradation. Some microbes require the CBA as the sole source of carbon and energy, while for others, the presence of an additional, more easily metabolizable substrate can enhance degradation (co-metabolism) or inhibit it through catabolite repression. jbarbiomed.compharmaguideline.com
Microbial Community: The presence of microorganisms or consortia with the appropriate catabolic genes is essential. The process of adaptation, where microbial populations evolve to degrade a specific pollutant upon prolonged exposure, is also a key factor. jbarbiomed.com
Environmental Matrix: Factors such as soil type, organic matter content, and the presence of other pollutants can affect the bioavailability of CBAs to microorganisms. mdpi.comnih.gov Sorption to soil particles can reduce the concentration of the compound available for microbial attack. nih.gov
Impact of Microbial Consortia and Pure Cultures (e.g., Pseudomonas cepacia MB2)
The biodegradation of chlorobenzoic acids (CBAs), a class of compounds often released into the environment from industrial activities and as degradation products of pesticides, is significantly influenced by microbial activity. researchgate.netresearchgate.net Both mixed microbial communities (consortia) and specialized pure cultures have demonstrated the capacity to transform or completely mineralize these compounds.
Microbial consortia, often sourced from contaminated soils or sewage sludge, can exhibit robust degradative capabilities. For instance, a mixed population from a sewage sludge inoculum was capable of the complete mineralization of 4-chlorobenzoate (B1228818). nih.govasm.org Similarly, methanogenic consortia have been shown to degrade 2-chlorobenzoate, initiating the process with dechlorination at the ortho position. nih.gov These consortia can also biotransform other related compounds; for example, 2,4-dichlorobenzoate was converted to 4-chlorobenzoate, and 2-chloro-5-hydroxybenzoate was transformed into 3-hydroxybenzoate. nih.gov The major physiological types of microorganisms identified in these consortia often include sulfate-reducing and hydrogen-utilizing anaerobes. nih.gov
Pure cultures of bacteria offer more specific insights into the metabolic pathways involved in CBA degradation. A notable example is Pseudomonas cepacia MB2, which can utilize a related compound, 3-chloro-2-methylbenzoate, as its sole carbon source. nih.govnih.gov This bacterium metabolizes the compound through a meta-fission pathway, a process that involves the liberation of the chloride ion. nih.gov A key intermediate in this pathway is 4-chloro-3-methylcatechol. nih.gov The growth range of P. cepacia MB2 includes various mono- and dimethylbenzoates, but it is inhibited by certain chlorobenzoates like 2-chlorobenzoate and 3-chlorobenzoate, which are cometabolized into chlorinated catechols that block the key enzyme, catechol 2,3-dioxygenase. nih.govresearchgate.net
Other pure cultures also play a significant role in the bioremediation of CBAs. Strains from the genera Caballeronia, Paraburkholderia, and Cupriavidus have been isolated from soil and shown to degrade 3-chlorobenzoate. nih.gov Cupriavidus sp. strain SK-3 can aerobically utilize 4-chlorobenzoic acid, metabolizing it through an initial hydrolytic dehalogenation to yield 4-hydroxybenzoic acid, which is then further processed via the β-ketoadipate pathway. nih.gov Similarly, an Arthrobacter species (strain TM-1) isolated from a microbial consortium also utilizes 4-chlorobenzoate as its sole carbon and energy source by first dehalogenating it to 4-hydroxybenzoate. nih.govasm.org
Table 1: Examples of Microbial Degradation of Related Chlorobenzoic Acids
| Microorganism | Substrate | Key Findings / Pathway | Reference |
|---|---|---|---|
| Pseudomonas cepacia MB2 | 3-Chloro-2-methylbenzoate | Utilized as a sole carbon source via a meta-fission pathway. Forms 4-chloro-3-methylcatechol as an intermediate. | nih.gov |
| Methanogenic Consortia | 2-Chlorobenzoate, 2,4-Dichlorobenzoate | Initial degradation step is ortho-dechlorination. Benzoate and 4-Chlorobenzoate were detected as products. | nih.gov |
| Arthrobacter sp. TM-1 | 4-Chlorobenzoate | Degradation is initiated by hydrolytic dehalogenation to 4-hydroxybenzoate. | nih.govasm.org |
| Cupriavidus sp. SK-3 | 4-Chlorobenzoate | Metabolized via hydrolytic dehalogenation to 4-hydroxybenzoic acid, followed by the β-ketoadipate pathway. | nih.gov |
| Caballeronia, Paraburkholderia, Cupriavidus strains | 3-Chlorobenzoate | Degrade 3-CBA via the chlorocatechol ortho-cleavage pathway. | nih.gov |
Environmental Parameters Affecting Biotransformation Rates
pH: The hydrogen ion concentration is a critical factor. Studies on the biodegradation of various chlorinated and brominated benzoic acids have been conducted across a pH range of 5.0 to 9.0. nih.gov For specific enzymatic reactions, the optimal pH can be quite narrow. For example, the dehalogenase activity of Arthrobacter sp. TM-1, which is the initial step in 4-chlorobenzoate degradation, shows an optimum pH of 6.8. nih.govasm.org Research on the degradation of 3-phenoxy benzoic acid has shown that alkaline conditions can enhance the degradation rate, while acidic conditions may increase the compound's stability and resistance to microbial breakdown. mdpi.com
Temperature: Temperature affects microbial metabolism and enzyme kinetics. The optimal temperature for the dehalogenase of Arthrobacter sp. was found to be 20°C. nih.govasm.org In another study, the optimal conditions for the breakdown of 2-chlorobenzoic acid by Aeromonas hydrophila included a temperature of 25°C. jbarbiomed.com
Substrate Concentration: The concentration of the chlorobenzoic acid itself can impact its degradation. While it serves as a nutrient source, high concentrations can be inhibitory or toxic to microorganisms. Cupriavidus sp. strain SK-3 can grow on 4-chlorobenzoate up to a concentration of 5 mM, but growth becomes impaired above this level, with a significant lag phase observed at concentrations greater than 3 mM. nih.gov For the degradation of 2-chlorobenzoic acid by A. hydrophila, an optimal substrate concentration was determined to be 3 mM. jbarbiomed.com
Nutrients and Co-contaminants: The presence of other chemical compounds can have varied effects. In Arthrobacter sp., dehalogenase activity was stimulated by the presence of manganese ions (Mn²⁺) but was inhibited by dissolved oxygen. nih.govasm.org The availability of other nutrient sources, such as nitrogen, can also play a role. For instance, utilized nitrogen sources were found to decrease the degradation of 2-chlorobenzoic acid by A. hydrophila. jbarbiomed.com Furthermore, the presence of other structurally related compounds can lead to competitive inhibition or toxic intermediate formation. Pseudomonas cepacia MB2's growth on 2-methylbenzoate, for example, is inhibited by other chlorobenzoates that lead to the accumulation of toxic chlorinated catechols. nih.gov
Table 2: Influence of Environmental Parameters on Chlorobenzoic Acid Biotransformation
| Parameter | Effect on Biotransformation | Example Organism/System | Reference |
|---|---|---|---|
| pH | Optimal dehalogenase activity at pH 6.8. | Arthrobacter sp. | nih.govasm.org |
| Alkaline conditions can increase degradation rates. | Degradation of 3-phenoxy benzoic acid. | mdpi.com | |
| Temperature | Optimal dehalogenase activity at 20°C. | Arthrobacter sp. | nih.govasm.org |
| Optimal degradation at 25°C. | Aeromonas hydrophila degrading 2-CBA. | jbarbiomed.com | |
| Substrate Concentration | Growth impaired above 5 mM, significant lag above 3 mM. | Cupriavidus sp. SK-3 on 4-CBA. | nih.gov |
| Optimal degradation at 3 mM. | Aeromonas hydrophila on 2-CBA. | jbarbiomed.com | |
| Other Compounds | Dehalogenase activity stimulated by Mn²⁺ and inhibited by dissolved oxygen. | Arthrobacter sp. | nih.govasm.org |
| Other chlorobenzoates can be cometabolized to toxic intermediates. | Pseudomonas cepacia MB2 | nih.gov |
Advanced Research Applications and Potential Uses of 4 Chloro 3 Hydroxy 2 Methylbenzoic Acid
Role as a Synthetic Intermediate in Organic Synthesis
Substituted benzoic acids are fundamental building blocks in organic synthesis, valued for their reactivity and versatility. ontosight.airesearchgate.net 4-Chloro-3-hydroxy-2-methylbenzoic acid, with its distinct functional groups, is conceptually a highly adaptable synthetic intermediate. The reactivity of each functional group can be selectively harnessed to construct a diverse array of more complex molecules.
The carboxylic acid group is a primary site for a variety of chemical transformations. Standard reactions such as esterification and amidation can be readily performed to generate a library of ester and amide derivatives. turito.com Furthermore, the carboxylic acid can be reduced to a primary alcohol or converted to an acyl halide, opening up further synthetic pathways.
The hydroxyl group imparts nucleophilic character and can undergo etherification or esterification reactions. Its presence also influences the electronic properties of the aromatic ring, directing the course of electrophilic aromatic substitution reactions. The chloro and methyl substituents on the aromatic ring also play a crucial role in directing the regioselectivity of further substitutions, either activating or deactivating the ring towards electrophiles. openstax.org The interplay of these functional groups allows for a high degree of control over the synthesis of specifically substituted aromatic compounds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |
| Carboxylic Acid | Reduction | LiAlH4, BH3 | Primary Alcohol |
| Hydroxyl Group | Etherification | Alkyl Halide, Base | Ether |
| Hydroxyl Group | Esterification | Acyl Halide, Base | Ester |
| Aromatic Ring | Nitration | HNO3, H2SO4 | Nitro-substituted aromatic |
| Aromatic Ring | Halogenation | X2, Lewis Acid | Halo-substituted aromatic |
The strategic manipulation of these functional groups allows for the construction of a wide range of molecular scaffolds, making this compound a theoretically valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and novel materials. ontosight.airesearchgate.net
Conceptual Framework for Medicinal Chemistry Lead Optimization
In the field of medicinal chemistry, the process of lead optimization is critical for the development of new therapeutic agents. This process involves the iterative modification of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.gov Substituted benzoic acids often serve as the foundational scaffold for such optimization efforts due to their ability to engage in various biological interactions and their synthetic tractability. nih.govnih.gov
This compound presents a compelling scaffold for conceptual lead optimization studies. Each of its functional groups can be systematically modified to probe the structure-activity relationship (SAR) of a hypothetical series of compounds. For instance, the carboxylic acid group, which is often a key pharmacophoric feature for binding to biological targets, can be converted to bioisosteres such as tetrazoles or sulfonamides to modulate acidity and binding interactions.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Study of this compound Derivatives
| Modification Site | Moiety | Rationale for Modification | Potential Impact on Activity |
| Carboxylic Acid | Ester, Amide | Improve cell permeability, reduce acidity | Altered binding affinity and pharmacokinetics |
| Carboxylic Acid | Tetrazole | Bioisosteric replacement for carboxylic acid | Enhanced metabolic stability, altered binding |
| Hydroxyl Group | Methoxy, Ethoxy | Increase lipophilicity, block metabolic site | Improved oral absorption, modified target binding |
| Chloro Group | Fluoro, Bromo | Modulate electronic properties and size | Fine-tuning of binding interactions |
| Methyl Group | Ethyl, Isopropyl | Probe steric tolerance of binding pocket | Enhanced selectivity for target |
Through such a systematic approach, medicinal chemists can conceptually explore the chemical space around the this compound scaffold to design novel drug candidates with improved therapeutic profiles. nih.gov
Theoretical Considerations for Materials Science Applications
Benzoic acid and its derivatives have found applications in materials science, particularly as monomers for the synthesis of polymers with desirable thermal and mechanical properties. researchgate.netscipoly.com The bifunctional nature of many benzoic acid derivatives, possessing both a carboxylic acid and another reactive group, allows them to participate in polymerization reactions.
Theoretically, this compound could serve as a valuable monomer for the creation of novel polymers. The presence of both a carboxylic acid and a hydroxyl group makes it a suitable candidate for the synthesis of polyesters through polycondensation reactions. The resulting polyesters would possess a regularly substituted aromatic backbone, which could impart rigidity, thermal stability, and specific optical or electronic properties to the material.
Furthermore, the functional groups of this compound could be modified prior to polymerization to introduce other functionalities into the polymer backbone. This approach could lead to the development of functional materials with applications in areas such as specialty coatings, high-performance plastics, and electronic devices. The segregation of benzoic acid derivatives in polymer crystalline cavities has also been explored, suggesting potential for creating materials with tailored properties. mdpi.com
Agrochemical and Pest Control Research (e.g., Juvenile Hormone Biosynthesis Inhibition)
The development of novel agrochemicals is crucial for ensuring food security and managing pest populations. One promising strategy in pest control is the disruption of insect-specific physiological processes, such as the biosynthesis of juvenile hormone (JH). researchgate.net JH is essential for insect development and reproduction, and its inhibition can lead to developmental abnormalities and reduced fertility. nih.gov
While there is no direct evidence linking this compound to the inhibition of juvenile hormone biosynthesis, its structural features suggest that it could be a starting point for the design of such inhibitors. Benzoic acid derivatives have been investigated for their pesticidal properties. herts.ac.ukchempedia.info The core structure of this compound could be elaborated to mimic the natural substrates of enzymes involved in the JH biosynthesis pathway.
For instance, the carboxylic acid could be esterified with various alcohols to create compounds that resemble the farnesoic acid intermediates in JH biosynthesis. The substituted aromatic ring could be designed to interact with the active site of key enzymes in the pathway, such as juvenile hormone acid methyltransferase (JHAMT). nih.gov By systematically modifying the substituents on the benzoic acid scaffold, it may be possible to develop potent and selective inhibitors of JH biosynthesis.
This conceptual approach would involve the synthesis of a library of this compound derivatives and their subsequent screening in biological assays to assess their ability to disrupt insect development. Promising lead compounds could then be further optimized to enhance their efficacy and safety profile for potential use as novel insecticides.
Future Directions in Research
Unexplored Synthetic Routes for Complex Derivatization
The development of novel synthetic routes is paramount for accessing a diverse range of derivatives of 4-Chloro-3-hydroxy-2-methylbenzoic acid, which is crucial for structure-activity relationship (SAR) studies. While standard functional group transformations of the carboxylic acid and hydroxyl moieties are conceivable, more intricate derivatization strategies remain largely unexplored. Future research could focus on leveraging the existing functional groups to direct further substitutions on the aromatic ring or to build more complex molecular architectures.
Potential areas of investigation include:
Directed Ortho-Metalation (DoM): The hydroxyl and carboxylic acid groups could be used as directing groups to introduce additional substituents at specific positions on the benzene (B151609) ring, enabling the synthesis of polysubstituted derivatives with high regioselectivity.
Cross-Coupling Reactions: The chloro substituent could serve as a handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon and heteroatom-based functionalities.
Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound could provide rapid access to libraries of complex molecules for high-throughput screening.
Table 1: Potential Synthetic Transformations for Derivatization
| Reaction Type | Reagents/Catalysts | Potential Product Class |
| Directed Ortho-Metalation | n-BuLi, Electrophile | Polysubstituted Benzoic Acids |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biphenyl Derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Aryl Aniline Derivatives |
| Esterification | Alcohol, Acid catalyst | Benzoic Acid Esters |
| Amidation | Amine, Coupling agent | Benzamide Derivatives |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools for predicting the physicochemical properties, reactivity, and biological activity of molecules, thereby guiding experimental efforts. For this compound and its potential derivatives, advanced computational approaches could provide valuable insights.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the molecule. researchgate.net This can help in understanding its reactivity and intermolecular interactions.
Molecular Docking: To predict the binding affinity and orientation of the compound and its derivatives within the active sites of various biological targets, such as enzymes and receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of a series of derivatives with their biological activity, aiding in the design of more potent compounds.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics and stability of the molecule and its complexes with biological macromolecules.
Table 2: Predictive Modeling Applications
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, Reactivity indices | Guiding synthetic modifications |
| Molecular Docking | Binding affinity, Interaction modes | Virtual screening for biological targets |
| QSAR | Correlation of structure with activity | Design of potent analogues |
| Molecular Dynamics (MD) | Conformational stability, Binding free energy | Understanding ligand-receptor interactions |
Novel Biological Target Identification and Validation
The structural motifs present in this compound are found in various biologically active molecules, suggesting that it could serve as a valuable scaffold in drug discovery. Research into its biological effects is a promising avenue for future studies.
Potential research directions include:
High-Throughput Screening (HTS): Screening the compound and a library of its derivatives against a wide range of biological targets to identify potential therapeutic applications.
Enzyme Inhibition Assays: Based on structural similarities to known enzyme inhibitors, the compound could be tested for inhibitory activity against specific enzyme classes, such as kinases, proteases, or histone deacetylases.
Antimicrobial and Anticancer Activity: Many substituted benzoic acids exhibit antimicrobial or anticancer properties. nih.govnih.govmdpi.comnih.gov The unique combination of substituents in this compound may lead to novel mechanisms of action.
Environmental Remediation Strategies Based on Biotransformation
The presence of a chlorinated aromatic ring raises questions about the environmental fate of this compound. Research into its biodegradation and potential use in bioremediation could be of significant environmental relevance. Studies on related compounds have shown that microorganisms can metabolize substituted benzoic acids. For instance, methanogenic consortia are capable of metabolizing m-cresol (B1676322) to 4-hydroxy-2-methylbenzoic acid. nih.gov
Future research in this area could focus on:
Isolation and Characterization of Degrading Microorganisms: Identifying bacterial or fungal strains capable of utilizing this compound as a carbon source.
Elucidation of Biodegradation Pathways: Determining the metabolic pathways involved in the breakdown of the compound, including the mechanisms of dehalogenation and aromatic ring cleavage.
Genetic Engineering of Microbes: Enhancing the degradation capabilities of microorganisms through genetic engineering to develop efficient bioremediation strategies for environments contaminated with chlorinated aromatic compounds.
Design of Next-Generation Derivatives with Enhanced Specificity
Insights gained from computational modeling, biological screening, and SAR studies can be integrated to rationally design next-generation derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.
Key aspects of this research would involve:
Structure-Based Drug Design: Using the three-dimensional structures of identified biological targets to design derivatives that exhibit optimal interactions with the active site. nih.gov
Bioisosteric Replacement: Systematically replacing functional groups with bioisosteres to fine-tune the compound's properties, such as its solubility, metabolic stability, and target affinity.
Combinatorial Chemistry: Utilizing combinatorial approaches to generate large libraries of derivatives for rapid screening and optimization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-3-hydroxy-2-methylbenzoic acid, and how can purity be ensured?
- Methodology : Chlorination of a hydroxy-methylbenzoic acid precursor (e.g., 3-hydroxy-2-methylbenzoic acid) using chlorine gas in the presence of FeCl₃ as a catalyst under controlled conditions (20–50°C, inert atmosphere) is a viable pathway . Purification involves recrystallization from ethanol/water mixtures, followed by HPLC analysis to verify >95% purity (standards referenced in commercial catalogs for analogous chlorinated benzoic acids) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (chloro, hydroxy, methyl groups) and aromatic proton splitting.
- IR : Detect O–H (broad ~3200 cm⁻¹), C=O (stretch ~1680 cm⁻¹), and C–Cl (600–800 cm⁻¹) bands.
- Mass Spectrometry : High-resolution MS to validate molecular weight (C₈H₇ClO₃; theoretical ~186.59 g/mol) .
Q. How can conflicting melting point data for this compound be resolved?
- Methodology :
- Calibration : Use certified reference standards (e.g., benzoic acid) to calibrate equipment.
- Purity Check : Perform HPLC or TLC to rule out impurities (common in substituted benzoic acids due to residual solvents or byproducts) .
- Comparative Analysis : Compare results with structurally similar compounds (e.g., 4-Chloro-2-methylbenzoic acid, mp 172–173°C ).
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized?
- Methodology :
- Catalyst Screening : Test alternatives to FeCl₃ (e.g., AlCl₃ or ionic liquids) to reduce side reactions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- AI-Driven Retrosynthesis : Leverage tools like Reaxys/Pistachio to predict one-step routes and optimize conditions (e.g., temperature, stoichiometry) .
Q. What strategies are effective for analyzing contradictory bioactivity data in enzyme inhibition studies?
- Methodology :
- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., fluorometric vs. colorimetric).
- Structural Analog Comparison : Benchmark against analogs like 3,5-dichloro-4-hydroxybenzoic acid, which shows confirmed interactions with oxidoreductases .
- Molecular Dynamics Simulations : Model binding interactions to identify steric/electronic clashes caused by the methyl or chloro groups .
Q. How can this compound be functionalized for use in coordination chemistry or drug discovery?
- Methodology :
- Esterification : React with methanol/H₂SO₄ to form methyl esters for improved solubility in organic matrices.
- Ligand Design : Utilize the hydroxy and carboxylic acid groups to chelate metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
- SAR Studies : Modify the chloro or methyl substituents to enhance binding affinity with biological targets (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
